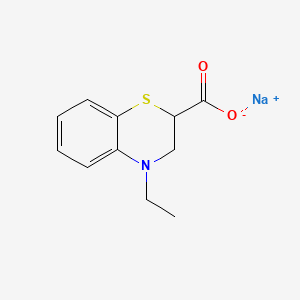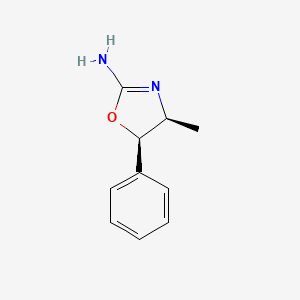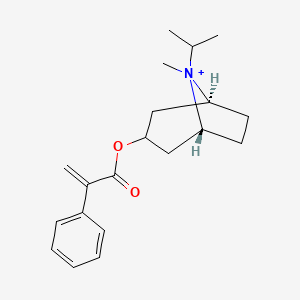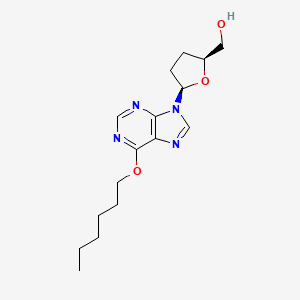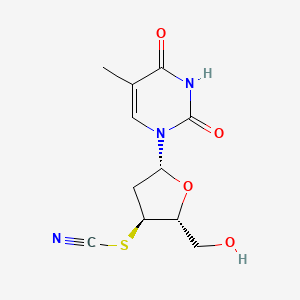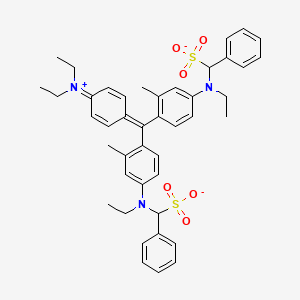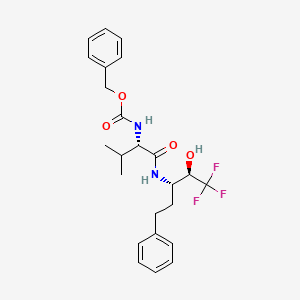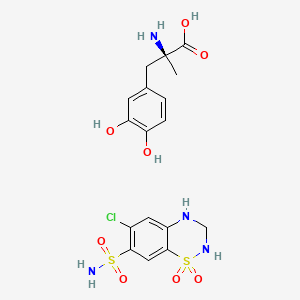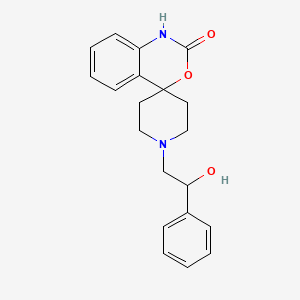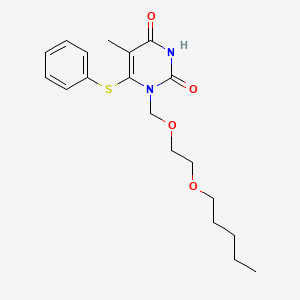
Elzasonan metabolite M5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elzasonan metabolite M5 is a compound derived from the metabolism of Elzasonan, a potent and selective 5-hydroxytryptamine 1B receptor antagonist. Elzasonan is primarily investigated for its potential therapeutic effects in treating major depressive disorder and other neurological conditions .
Métodos De Preparación
The preparation of Elzasonan metabolite M5 involves the metabolic transformation of Elzasonan in the human body. Elzasonan undergoes extensive metabolism, primarily through aromatic hydroxylation, N-oxidation at the piperazine ring, N-demethylation, indirect glucuronidation, and oxidation
Análisis De Reacciones Químicas
Elzasonan metabolite M5 undergoes various chemical reactions, including:
Oxidation: Aromatic hydroxylation of the benzylidene moiety.
Reduction: Not commonly reported for this metabolite.
Substitution: N-demethylation and N-oxidation at the piperazine ring.
Common Reagents and Conditions: The metabolic reactions involve enzymes such as cytochrome P450 (CYP3A4 and CYP2C8) and liver microsomes.
Major Products: The major products formed from these reactions include 5-hydroxyelzasonan (M3) and the novel cyclized indole metabolite (M6).
Aplicaciones Científicas De Investigación
Elzasonan metabolite M5 has several scientific research applications:
Chemistry: Studying the metabolic pathways and reactions of Elzasonan provides insights into the compound’s stability and transformation.
Biology: Understanding the metabolism of Elzasonan helps in elucidating its biological effects and potential therapeutic applications.
Industry: The study of Elzasonan’s metabolism can inform the design of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
Elzasonan metabolite M5 exerts its effects through its interaction with the 5-hydroxytryptamine 1B receptor. The metabolism of Elzasonan involves the formation of various metabolites, including M5, which may contribute to the overall pharmacological effects of the parent compound. The molecular targets and pathways involved include the inhibition of the 5-hydroxytryptamine 1B receptor, which plays a role in modulating neurotransmitter release and mood regulation .
Comparación Con Compuestos Similares
Elzasonan metabolite M5 can be compared with other similar compounds, such as:
5-hydroxyelzasonan (M3): Another major metabolite of Elzasonan, formed through aromatic hydroxylation.
Cyclized indole metabolite (M6): A novel metabolite formed through oxidation, ring closure, and subsequent rearrangement.
Other 5-hydroxytryptamine 1B receptor antagonists: Compounds with similar mechanisms of action but different metabolic profiles.
This compound is unique due to its specific metabolic pathway and the formation of distinct metabolites that contribute to its pharmacological effects.
Propiedades
Número CAS |
1809092-96-3 |
|---|---|
Fórmula molecular |
C22H23Cl2N3O2S |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methyl-4-oxidopiperazin-4-ium-1-yl)phenyl]methylidene]thiomorpholin-3-one |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-27(29)11-8-25(9-12-27)20-5-3-2-4-16(20)14-21-22(28)26(10-13-30-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14- |
Clave InChI |
NTVFZSKOMHUELL-STZFKDTASA-N |
SMILES isomérico |
C[N+]1(CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-] |
SMILES canónico |
C[N+]1(CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


